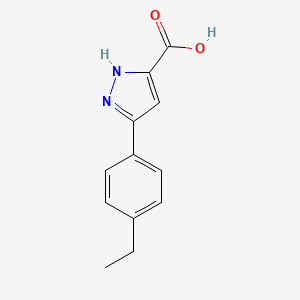

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid, also known as EPPCA, is an organic compound belonging to the pyrazole family. It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring with three nitrogen atoms. EPPCA is a colorless, crystalline solid with a melting point of 180-181°C. It is soluble in organic solvents such as ethanol and acetone, and is insoluble in water. EPPCA is used in the synthesis of various organic compounds, particularly those containing the pyrazole ring. It is also used in the synthesis of pyrazole-containing drugs.

Scientific Research Applications

Pharmaceuticals and Medicine

This compound shows potential in the development of new pharmaceuticals. Its structure suggests it could be useful in creating molecules with specific interactions with biological targets. For example, pyrazole derivatives are known to possess anti-inflammatory and analgesic properties . The addition of the 4-ethylphenyl group could modify the compound’s affinity for certain enzymes or receptors, leading to new drug discoveries.

Agricultural Chemistry

In agriculture, compounds like 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid could be used to synthesize new pesticides or herbicides. The pyrazole moiety is a common scaffold in agrochemicals due to its stability and bioactivity. Its modification could lead to products that are more effective against pests or weeds while being safer for the environment .

Material Science

Materials science could benefit from this compound in the synthesis of novel polymers or coatings. The carboxylic acid group allows for easy modification and binding to other molecules, which could lead to the creation of materials with unique properties such as enhanced durability or specific conductivity .

Biotechnology

In biotechnology, 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid could be used as a building block for bioconjugation with proteins or nucleic acids. This could be particularly useful in the design of targeted drug delivery systems or in the development of diagnostic tools .

Environmental Science

Environmental science could utilize this compound in the development of sensors or indicators for pollutants. The pyrazole ring can interact with various environmental contaminants, potentially leading to the development of sensitive detection methods for harmful substances .

Chemical Synthesis

In synthetic chemistry, this compound can serve as a versatile intermediate. The presence of both a pyrazole ring and a carboxylic acid group allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules .

properties

IUPAC Name |

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)10-7-11(12(15)16)14-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLIBGNYUBDMCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393298 |

Source

|

| Record name | 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |

CAS RN |

890591-84-1 |

Source

|

| Record name | 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(16E,18E)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3-[methyl(2-methylpropanoyl)amino]butanoate](/img/structure/B1231778.png)

![3,3,7-tribromo-4,5,6,6a,7,8,9a,9b-octahydro-3aH-azuleno[8,7-b]furan-2,9-dione](/img/structure/B1231794.png)